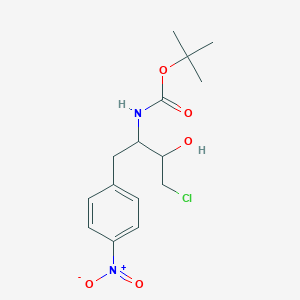![molecular formula C13H14N4OS B15113141 4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]oxy}pyridine](/img/structure/B15113141.png)
4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]oxy}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]oxy}pyridine is a heterocyclic compound that features a pyridine ring linked to an azetidine ring, which is further substituted with a cyclopropyl-thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]oxy}pyridine typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazonoyl halides with thiocyanates or thiosemicarbazides under basic conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as acetylcholinesterase and bacterial DNA gyrase.
Pathways Involved: Inhibition of enzyme activity leading to disruption of cellular processes in microbes or cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Azetidine Derivatives: Compounds with azetidine rings substituted with various functional groups.
Uniqueness
4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]oxy}pyridine is unique due to its specific combination of a pyridine ring, azetidine ring, and cyclopropyl-thiadiazole moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H14N4OS |
|---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
3-cyclopropyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C13H14N4OS/c1-2-9(1)12-15-13(19-16-12)17-7-11(8-17)18-10-3-5-14-6-4-10/h3-6,9,11H,1-2,7-8H2 |
InChI Key |
ORKKMEZJZAOUHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CC(C3)OC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine](/img/structure/B15113060.png)
![2-Cyclopropyl-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B15113072.png)
![2-(2-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B15113074.png)


![5-bromo-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B15113093.png)

![6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15113114.png)
![4-Methyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B15113128.png)
![5-Fluoro-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B15113136.png)
![11-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B15113137.png)
![6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15113147.png)
![2,3-diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid](/img/structure/B15113159.png)
![5-tert-butyl-N-(4-ethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15113161.png)
